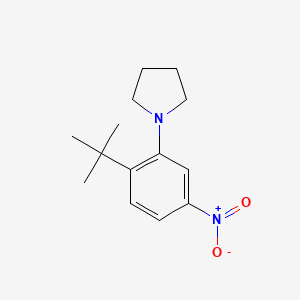
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine is a compound that features a pyrrolidine ring attached to a 2-tert-butyl-5-nitrophenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The presence of the tert-butyl and nitro groups on the phenyl ring can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
One common method is the cyclization of appropriate precursors under specific conditions For instance, the pyrrolidine ring can be formed through the reaction of a suitable amine with a carbonyl compound, followed by cyclization
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a valuable tool in the study of various biological processes.
Medicine: It can be used in the development of new drugs due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-(2-tert-butyl-5-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the pyrrolidine ring and the nitro group can influence the compound’s binding affinity to various biological targets, such as enzymes or receptors. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine can be compared with other similar compounds, such as pyrrolidinone derivatives and other pyrrolidine-based compounds. These compounds share the pyrrolidine ring structure but differ in the substituents attached to the ring. The presence of the tert-butyl and nitro groups in this compound makes it unique in terms of its chemical reactivity and biological activities .
Similar compounds include:
- Pyrrolidinone derivatives
- Pyrrolidine-2,5-diones
- Prolinol derivatives
These compounds have been studied for their various biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-(2-tert-butyl-5-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)12-7-6-11(16(17)18)10-13(12)15-8-4-5-9-15/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
RGADEHAITCXMCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


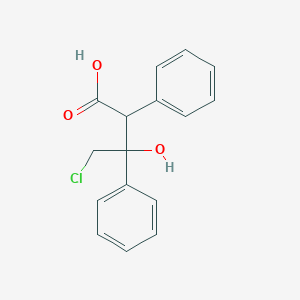
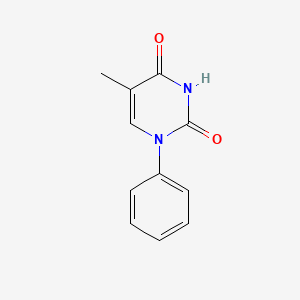
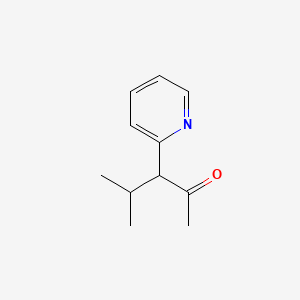
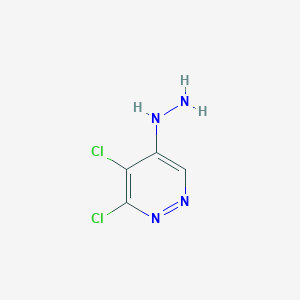
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)

![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)
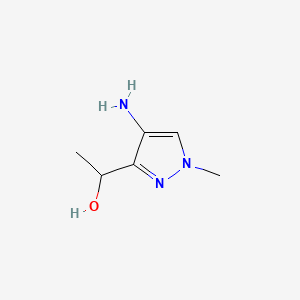
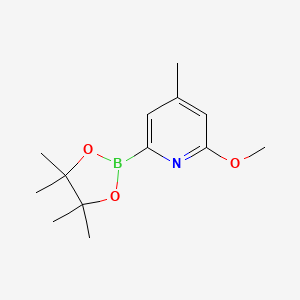
![4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}](/img/structure/B13996157.png)
![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)
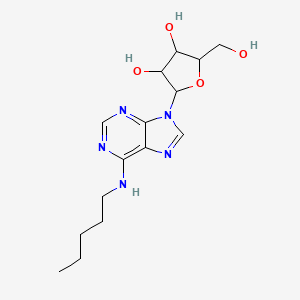
![(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate](/img/structure/B13996172.png)
![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)
